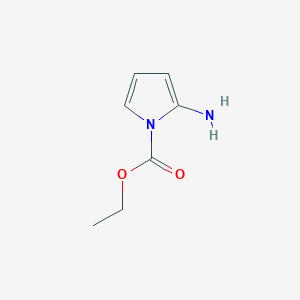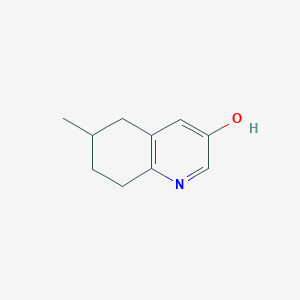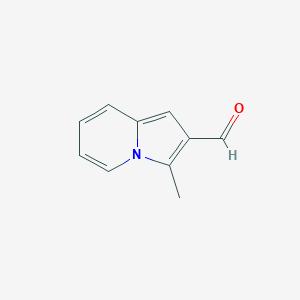
1-(Tetrahydro-2H-pyran-4-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tetrahydro-2H-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative of tetrahydropyran, characterized by a tetrahydropyran ring attached to a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of 1-(Tetrahydro-2H-pyran-4-yl)butanol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
1-(Tetrahydro-2H-pyran-4-yl)butan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.
作用机制
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity. Detailed studies on its mechanism of action are ongoing to elucidate its full potential in various applications.
相似化合物的比较
Tetrahydropyran: A related compound with a similar ring structure but lacking the butanone moiety.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Another ketone derivative with a shorter carbon chain.
4-Hydroxy-2-butanone: A compound with a similar functional group but different ring structure.
Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a butanone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
1-(oxan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 |
InChI 键 |
JDARPYFVXLLTAE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)

![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)

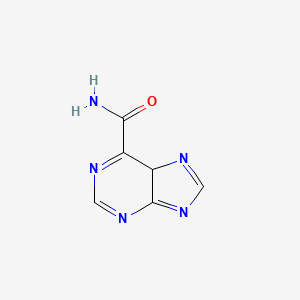
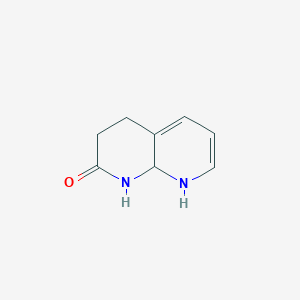
![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)
